molecular formula C30H34 B14231409 4,4'-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1'-biphenyl CAS No. 494805-10-6

4,4'-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1'-biphenyl

Cat. No.: B14231409
CAS No.: 494805-10-6
M. Wt: 394.6 g/mol
InChI Key: VNFUNFRMYVTBDV-UHFFFAOYSA-N
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Description

4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes two tetramethylcyclopentadienyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl typically involves the reaction of tetramethylcyclopentadienyl derivatives with biphenyl compounds under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the tetramethylcyclopentadienyl groups are introduced to the biphenyl core through a series of steps involving halogenated intermediates and organometallic reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include quinone derivatives, reduced biphenyl compounds, and various substituted biphenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.

    Catalysis: Acts as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic processes.

    Organic Synthesis:

Mechanism of Action

The mechanism by which 4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl exerts its effects is primarily through its ability to coordinate with transition metals. The tetramethylcyclopentadienyl groups provide a stable environment for metal coordination, facilitating various catalytic processes. The biphenyl core enhances the compound’s stability and electronic properties, making it an effective ligand in catalysis.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Another biphenyl derivative with tert-butyl groups instead of tetramethylcyclopentadienyl groups.

    4,4’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups, offering different electronic properties and reactivity.

Uniqueness

4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl is unique due to its tetramethylcyclopentadienyl groups, which provide enhanced stability and coordination capabilities compared to other biphenyl derivatives. This makes it particularly valuable in catalysis and materials science applications.

Properties

CAS No.

494805-10-6

Molecular Formula

C30H34

Molecular Weight

394.6 g/mol

IUPAC Name

1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-4-[4-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phenyl]benzene

InChI

InChI=1S/C30H34/c1-17-18(2)22(6)29(21(17)5)27-13-9-25(10-14-27)26-11-15-28(16-12-26)30-23(7)19(3)20(4)24(30)8/h9-16,29-30H,1-8H3

InChI Key

VNFUNFRMYVTBDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4C(=C(C(=C4C)C)C)C)C)C)C

Origin of Product

United States

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